molecular formula C20H14BrN3O2S B3312810 N-(1,3-benzothiazol-2-yl)-1-[(4-bromophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 946333-17-1

N-(1,3-benzothiazol-2-yl)-1-[(4-bromophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide

Cat. No.: B3312810
CAS No.: 946333-17-1
M. Wt: 440.3 g/mol
InChI Key: SSFPLWHCYPDOQM-UHFFFAOYSA-N
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Description

N-(1,3-benzothiazol-2-yl)-1-[(4-bromophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide is a synthetic 1,2-dihydropyridine derivative characterized by a benzothiazole moiety and a 4-bromophenylmethyl substituent. The benzothiazole group may enhance binding affinity to biological targets due to its aromatic and heterocyclic nature, while the bromine atom at the para position of the phenyl ring likely influences lipophilicity and metabolic stability. Structural studies of such compounds often employ crystallographic tools like SHELX and ORTEP-3 for precise conformation analysis .

Properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-1-[(4-bromophenyl)methyl]-2-oxopyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14BrN3O2S/c21-14-9-7-13(8-10-14)12-24-11-3-4-15(19(24)26)18(25)23-20-22-16-5-1-2-6-17(16)27-20/h1-11H,12H2,(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSFPLWHCYPDOQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)NC(=O)C3=CC=CN(C3=O)CC4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14BrN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(1,3-benzothiazol-2-yl)-1-[(4-bromophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its chemical properties, mechanisms of action, and various biological activities supported by case studies and research findings.

The compound has the following chemical characteristics:

  • Molecular Formula : C20H14BrN3O2S
  • Molecular Weight : 440.3 g/mol
  • IUPAC Name : N-(1,3-benzothiazol-2-yl)-1-[(4-bromophenyl)methyl]-2-oxopyridine-3-carboxamide

This compound belongs to the class of benzothiazole derivatives, which are known for their varied reactivity and biological activity due to the presence of functional groups such as bromophenyl and dihydropyridine.

Anticancer Activity

Research has shown that benzothiazole derivatives exhibit promising anticancer properties. A study involving various derivatives indicated that compounds with electron-withdrawing substituents enhance cytotoxicity against cancer cell lines. For instance, compounds similar to N-(1,3-benzothiazol-2-yl)-1-[(4-bromophenyl)methyl]-2-oxo-1,2-dihydropyridine demonstrated significant cytotoxic effects against HCT-116 (colon), MCF-7 (breast), and A549 (lung) cancer cell lines .

Table 1: Cytotoxicity of Benzothiazole Derivatives

CompoundCell LineIC50 (μM)
Compound AHCT-1166.90
Compound BMCF-711.26
N-(1,3-benzothiazol-2-yl)-1-[(4-bromophenyl)methyl]-2-oxoA549TBD

Inhibition of Tyrosinase Activity

The compound also exhibits potent inhibition of tyrosinase, an enzyme involved in melanin production. In vitro studies using B16F10 murine melanoma cells demonstrated that the compound effectively inhibited both cellular and mushroom tyrosinase activities. The inhibition was assessed using varying concentrations, and results indicated a significant reduction in tyrosinase activity upon treatment with the compound .

Table 2: Tyrosinase Inhibition Assay Results

Concentration (µM)Tyrosinase Activity (%)
0100
570
1045
2020

Antioxidant Activity

The antioxidant potential of N-(1,3-benzothiazol-2-yl)-1-[(4-bromophenyl)methyl]-2-oxo has been evaluated through DPPH and ABTS radical scavenging assays. The results showed that the compound effectively scavenged free radicals, indicating its potential as an antioxidant agent .

Table 3: Antioxidant Activity Comparison

CompoundDPPH Scavenging (%)ABTS Scavenging (%)
N-(1,3-benzothiazol...)93TBD
Vitamin C95TBD

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Cytotoxicity : The presence of specific substituents on the benzothiazole moiety influences the compound's ability to induce apoptosis in cancer cells.
  • Enzyme Inhibition : The structural components facilitate binding to tyrosinase, inhibiting its activity and thus reducing melanin synthesis.
  • Antioxidant Properties : The compound's ability to donate electrons allows it to neutralize free radicals, contributing to its antioxidant effects.

Case Studies

Several studies have provided insights into the biological efficacy of similar compounds:

  • A study demonstrated that a related benzothiazole derivative exhibited an IC50 value of 6.90 μM against HCT-116 cells, outperforming conventional chemotherapeutics like doxorubicin .
  • Another investigation highlighted the anti-melanogenic effects of benzothiazole derivatives in B16F10 cells, where significant reductions in cellular tyrosinase activity were observed .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound is compared below with structurally related dihydropyridine derivatives, focusing on substituent effects, pharmacological activity, and physicochemical properties.

Compound Name Key Structural Features Reported Activity/Properties
N-(1,3-benzothiazol-2-yl)-1-[(4-bromophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide - Benzothiazole at position 2
- 4-Bromophenylmethyl at position 1
- Oxo group at C2
Hypothesized calcium channel modulation; enhanced lipophilicity due to bromine
N-(6-methyl-1,3-benzothiazol-2-yl)-1-[(3-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide - 6-Methylbenzothiazole
- 3-Methylphenylmethyl substituent
Potential improved metabolic stability compared to brominated analogues; reduced steric hindrance
Mebudipine - 1,4-Dihydropyridine core
- Nitro and methyl ester substituents
Potent vascular smooth muscle relaxant; high tissue selectivity
Dibudipine - Similar to mebudipine with modified ester groups Enhanced duration of action in ileal smooth muscle relaxation

Key Comparative Insights

Substituent Effects on Bioactivity :

  • The 4-bromophenylmethyl group in the target compound may increase membrane permeability compared to the 3-methylphenylmethyl group in its analogue (), but the bromine atom could also introduce metabolic liabilities (e.g., slower hepatic clearance) .
  • The benzothiazole moiety differentiates these compounds from classical CCBs like mebudipine, which rely on nitro and ester groups for activity. Benzothiazole-containing derivatives may exhibit unique binding modes due to π-π stacking interactions with receptor sites .

Chirality and Stereochemical Considerations :

  • Unlike simpler dihydropyridines, the benzothiazole derivatives’ chiral centers (if present) could influence enantioselective activity. Studies on chiral dihydropyridines highlight temperature- and solvent-dependent enantiomer separation, suggesting similar complexities for the target compound .

Synthetic and Analytical Challenges :

  • Crystallographic characterization (e.g., via SHELX or WinGX) is critical for confirming the planar conformation of the dihydropyridine ring and substituent orientations, which are less explored in brominated derivatives compared to methylated ones .

Q & A

Basic: How can researchers optimize the synthesis of N-(1,3-benzothiazol-2-yl)-1-[(4-bromophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide to improve yield and purity?

Methodological Answer:
The synthesis involves multi-step reactions, typically starting with the formation of the dihydropyridine core via cyclization of β-ketoesters under acidic conditions . Key steps include:

  • Benzothiazole ring formation : Cyclization of 2-aminothiophenol derivatives with aldehydes/ketones .
  • Coupling reactions : Amide bond formation between the dihydropyridine-3-carboxylic acid and the benzothiazole-2-amine group .
    Optimization Strategies :
  • Use microwave-assisted synthesis to reduce reaction time and improve regioselectivity.
  • Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient) to remove by-products .
  • Monitor reactions with HPLC-MS to track intermediate formation and adjust stoichiometry .
    Critical Parameters : Temperature (60–80°C for cyclization), solvent polarity (DMF for amide coupling), and catalyst choice (e.g., HATU for efficient coupling) .

Basic: What analytical techniques are most effective for characterizing the structural integrity of this compound?

Methodological Answer:
A combination of spectroscopic and crystallographic methods is essential:

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Confirm the presence of the 4-bromophenylmethyl group (δ 4.8–5.2 ppm for –CH₂–, δ 120–140 ppm for aromatic carbons) and the benzothiazole ring (distinct NH resonance at δ 10–12 ppm) .
    • 2D NMR (COSY, HSQC) : Resolve overlapping signals from the dihydropyridine and benzothiazole moieties .
  • X-ray Crystallography : Determine tautomeric form (lactam vs. hydroxy-pyridine) and hydrogen-bonding patterns, as seen in structurally analogous compounds .
  • High-Resolution Mass Spectrometry (HRMS) : Verify molecular formula (e.g., C₂₀H₁₄BrN₃O₂S) and isotopic patterns .

Advanced: What mechanistic insights explain the compound’s biological activity, particularly in antimicrobial or anticancer contexts?

Methodological Answer:
The compound’s activity arises from interactions with key biological targets:

  • Antimicrobial Action :
    • DNA gyrase inhibition : Docking studies (using Autodock Vina) suggest the benzothiazole moiety binds to the ATP-binding pocket of E. coli gyrase (PDB ID: 4TMA), disrupting DNA supercoiling .
    • Membrane disruption : The lipophilic 4-bromophenyl group enhances penetration into bacterial membranes, as observed in Gram-positive vs. Gram-negative susceptibility assays .
  • Anticancer Potential :
    • Kinase inhibition : The dihydropyridine core may inhibit tyrosine kinases (e.g., EGFR), as shown in enzyme-linked immunosorbent assays (ELISAs) with IC₅₀ values <10 µM .
    • Apoptosis induction : Flow cytometry data from analogous compounds reveal caspase-3 activation and G0/G1 cell cycle arrest in HeLa cells .

Advanced: How can computational methods guide the design of derivatives with enhanced activity or reduced toxicity?

Methodological Answer:

  • Quantum Chemical Calculations (DFT) :
    • Predict reaction pathways for derivative synthesis (e.g., substituent effects on cyclization energy barriers) .
    • Calculate Fukui indices to identify nucleophilic/electrophilic sites for functionalization .
  • Molecular Dynamics (MD) Simulations :
    • Simulate binding stability to targets (e.g., MD of benzothiazole derivatives with S. aureus FabI enzyme over 100 ns trajectories) .
  • ADMET Prediction :
    • Use tools like SwissADME to optimize logP (target <5) and polar surface area (>60 Ų for blood-brain barrier exclusion) .

Advanced: How should researchers resolve contradictions in biological assay data across studies?

Methodological Answer:
Contradictions often arise from variability in experimental conditions. Strategies include:

  • Standardized Assay Protocols :
    • Use CLSI guidelines for antimicrobial testing (e.g., fixed inoculum size of 1×10⁵ CFU/mL) .
    • Normalize cytotoxicity data to cell viability controls (e.g., MTT assay with 10% DMSO vehicle) .
  • Meta-Analysis :
    • Apply statistical tools (e.g., Cohen’s d) to compare effect sizes across studies. For example, reconcile discrepancies in IC₅₀ values by adjusting for assay temperature or serum content .
  • Orthogonal Validation :
    • Confirm kinase inhibition via both fluorescence polarization (FP) and surface plasmon resonance (SPR) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(1,3-benzothiazol-2-yl)-1-[(4-bromophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide
Reactant of Route 2
Reactant of Route 2
N-(1,3-benzothiazol-2-yl)-1-[(4-bromophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.